molecular formula C4H5F3O2 B1307847 2-(Trifluoromethyl)dioxolane CAS No. 2344-09-4

2-(Trifluoromethyl)dioxolane

Cat. No.: B1307847
CAS No.: 2344-09-4
M. Wt: 142.08 g/mol
InChI Key: SKIIHLUNHCIQAF-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)dioxolane is an organic compound with the molecular formula C4H5F3O2. It is characterized by the presence of a trifluoromethyl group attached to a dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)dioxolane typically involves the reaction of trifluoroacetaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include mild temperatures and the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Trifluoromethyl)dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)dioxolane involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their biological activity. The dioxolane ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall effect .

Comparison with Similar Compounds

  • 2,2-Bis(trifluoromethyl)-1,3-dioxolane
  • 2-(Trifluoromethyl)-1,3-dioxane
  • 2-(Trifluoromethyl)-1,4-dioxane

Comparison: 2-(Trifluoromethyl)dioxolane is unique due to the specific positioning of the trifluoromethyl group on the dioxolane ring. This positioning can significantly influence the compound’s reactivity and interactions compared to other similar compounds. For instance, 2,2-Bis(trifluoromethyl)-1,3-dioxolane has two trifluoromethyl groups, which can lead to different chemical and physical properties .

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIIHLUNHCIQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394575
Record name 2-(trifluoromethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344-09-4
Record name 2-(trifluoromethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example illustrates a process of the invention only. A suspension of 9.6 g (0.20 mol) of 50% NaH in mineral oil in 150 mL of DM$0 was stirred at 15°-20° while 35.4 g (0.20 mol) of 2-chloroethyl trifluoroacetate were added dropwise. The resulting mixture was stirred overnight while the reaction temperature was maintained below 30° . The reaction mixture was then heated to 50° at 0.33 kPa (2.5 mm) to drive off volatile products which were recovered. Fractionation of the volatiles gave 8.5 g (30% yield) of 2-trifluoromethyl-1,3-dioxolane, b.p. 87°-93° . IR (CCl4): 3000 and 2910 (sat'd CH), 1200-1100 cm-1 (CF,C--O). NMR (CCl4): 1H 5.13 (q, JHF 4Hz, IH, CH) and 4.07 ppm (s, 4H, ring OCH2). Anal.: Calcd. for C4H5F3O2 : C, 33.81; H, 3.55. Found: C, 33.68; H, 3.39
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)dioxolane
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2-(Trifluoromethyl)dioxolane
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2-(Trifluoromethyl)dioxolane
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Reactant of Route 6
2-(Trifluoromethyl)dioxolane
Customer
Q & A

Q1: What are the key reactions of 2-(trifluoromethyl)-1,3-dioxolane with electrophilic agents?

A1: Research by Petrov et al. explored the reactivity of both 2-amino-2-(trifluoromethyl)-1,3-dioxolane and its dithiolane analogue with various electrophilic agents. While the specific reactions and products were not detailed in the provided abstract, this research highlights the susceptibility of the 2-position in these heterocyclic systems to electrophilic attack.

Q2: How does the introduction of halogens impact the properties of 2-(trifluoromethyl)-1,3-dioxolane derivatives?

A2: Although the provided abstracts lack specific data, a study by Il'in et al. focused on synthesizing novel 2-pentafluorophenyl-2-trifluoromethyl-1,3-dioxolanes with varying halogen substituents. This suggests that incorporating halogens into the structure likely influences the molecule's electronic and steric properties, potentially impacting its reactivity, stability, and potential applications.

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